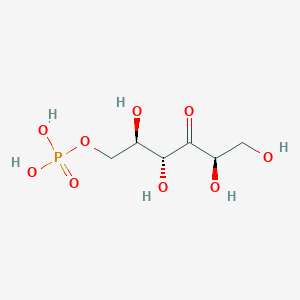

D-arabino-hex-3-ulose 6-phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

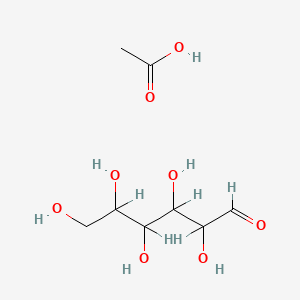

D-arabino-hex-3-ulose 6-phosphate is a ketohexose monophosphate. It is a conjugate acid of a D-arabino-hex-3-ulose 6-phosphate(2-).

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis and NMR Analysis

D-arabino-hex-3-ulose 6-phosphate, through its isomeric form D-glucosone 6-phosphate, can be synthesized enzymatically using hexokinase from D-glucosone. Its isomeric composition, particularly the alpha and beta anomers of the hydrated pyranose form, and the beta-D-fructofuranose form, has been quantitatively determined using NMR spectroscopy, which provides valuable insights into the structure and properties of these compounds (Freimund et al., 2002).

Carbon Assimilation Pathways

D-arabino-3-Hexulose 6-phosphate plays a role in the carbon assimilation pathways of certain microorganisms. It is produced by condensation of formaldehyde with ribulose 5-phosphate in the presence of 3-hexulose phosphate synthase from methane-grown Methylococcus capsulatus. This compound is a key intermediate in modified pentose phosphate cycles, indicating its importance in microbial metabolism and potential biotechnological applications (Strøm et al., 1974).

Isotope Labeling and Brain Tissue Analysis

The labeling of D-arabino-hexose at specific carbon positions, such as C-6, facilitates the study of its stability in brain tissue. This method allows for the detailed analysis of D-arabino-hexose derivatives within biological systems, providing a tool for biochemical and neurological research (Walker et al., 1988).

Enzymatic Activities and Structural Studies

D-arabino-hex-3-ulose 6-phosphate synthase (HPS) and related enzymes exhibit catalytic promiscuity, which can be altered by mutating specific active site residues. These enzymes participate in reactions forming Mg(2+)-ion stabilized 1,2-enediolate intermediates. The study of these enzymes provides insights into enzyme evolution and the potential for engineering enzymes for specific biotechnological applications (Wise et al., 2005).

Phosphate-Catalyzed Degradation Studies

The degradation pathways of D-glucosone (D-arabino-hexos-2-ulose) in phosphate buffer have been explored, revealing insights into the stability and transformation of this compound under various conditions. Such studies are crucial for understanding the chemical behavior of D-arabino-hex-3-ulose 6-phosphate in different environments, which has implications for its use in various industrial and research applications (Zhang & Serianni, 2012).

Eigenschaften

CAS-Nummer |

53010-97-2 |

|---|---|

Produktname |

D-arabino-hex-3-ulose 6-phosphate |

Molekularformel |

C6H13O9P |

Molekulargewicht |

260.14 g/mol |

IUPAC-Name |

[(2R,3R,5R)-2,3,5,6-tetrahydroxy-4-oxohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-4,6-9,11H,1-2H2,(H2,12,13,14)/t3-,4-,6-/m1/s1 |

InChI-Schlüssel |

UZYFNQCWJLIAKE-ZMIZWQJLSA-N |

Isomerische SMILES |

C([C@H](C(=O)[C@@H]([C@@H](COP(=O)(O)O)O)O)O)O |

SMILES |

C(C(C(=O)C(C(COP(=O)(O)O)O)O)O)O |

Kanonische SMILES |

C(C(C(=O)C(C(COP(=O)(O)O)O)O)O)O |

Synonyme |

A-3-H-6-P arabino-3-hexulose-6-phosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Phenylamino)-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid](/img/structure/B1200069.png)

![6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1200077.png)